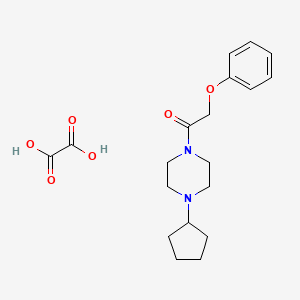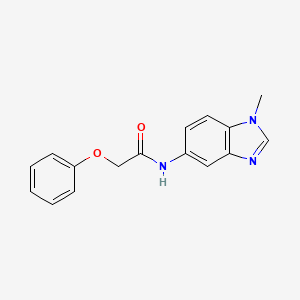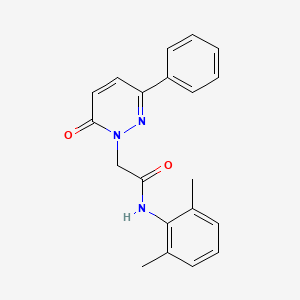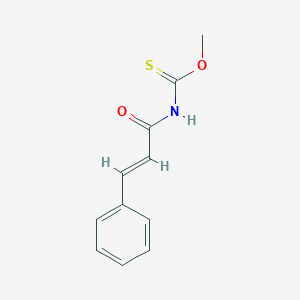![molecular formula C12H12ClNO2S2 B5400810 3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5400810.png)
3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione, also known as AG-957, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including glycogen metabolism, cell proliferation, differentiation, apoptosis, and gene transcription. Inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder.
Mecanismo De Acción
3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione works by selectively inhibiting GSK-3, which is involved in many cellular processes. GSK-3 is known to phosphorylate and regulate many proteins, including beta-catenin, tau protein, and insulin receptor substrate-1 (IRS-1). Inhibition of GSK-3 by this compound leads to the activation of various signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation, and the insulin signaling pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell cycle progression and survival. In skeletal muscle cells, this compound has been shown to improve insulin sensitivity and glucose uptake by activating the Akt signaling pathway. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid beta production and improve cognitive function by regulating the expression of various genes involved in amyloid beta metabolism and synaptic plasticity. In animal models of bipolar disorder, this compound has been shown to have mood-stabilizing effects by regulating the expression of various genes involved in neurotransmitter signaling and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for GSK-3, which allows for precise regulation of GSK-3 activity in cells and animal models. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione and its potential therapeutic applications. One direction is the development of more potent and selective GSK-3 inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the effects of GSK-3 inhibition on other cellular processes, such as autophagy and DNA damage repair. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of animal models that better recapitulate human diseases will be critical for the translation of preclinical findings to clinical trials.
Métodos De Síntesis
3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione can be synthesized using a multi-step process involving the reaction of various reagents, including butyllithium, 5-chloro-2-thiophenecarboxaldehyde, and thiazolidinedione. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-sec-butyl-5-[(5-chloro-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta production and improve cognitive function in animal models. In bipolar disorder research, this compound has been shown to have mood-stabilizing effects.
Propiedades
IUPAC Name |
(5E)-3-butan-2-yl-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-3-7(2)14-11(15)9(18-12(14)16)6-8-4-5-10(13)17-8/h4-7H,3H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIVGMUSTNNFES-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC=C(S2)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C\C2=CC=C(S2)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)

![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5400757.png)
![1-(1H-imidazol-2-ylcarbonyl)-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5400761.png)

![{1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B5400783.png)

![1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5400799.png)
![ethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5400803.png)
![2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5400819.png)
![N-4-piperidinyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B5400830.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5400832.png)

